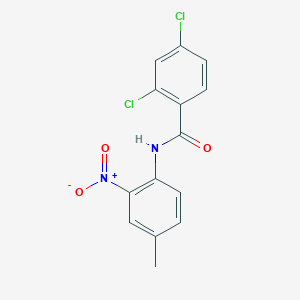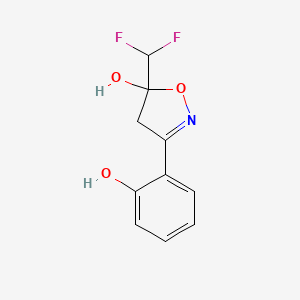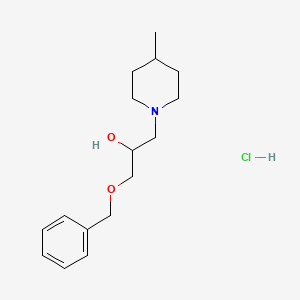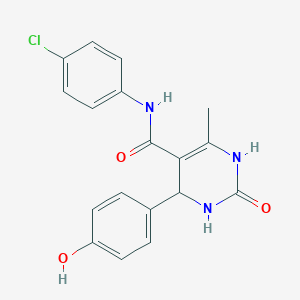
N'-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)oxamide is an organic compound that belongs to the class of oxamides Oxamides are derivatives of oxalic acid and are characterized by the presence of the oxamide functional group (R1NHC(O)C(O)NHR2)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)oxamide typically involves the reaction of 3-chloro-4-methoxyaniline with 3-methoxypropylamine in the presence of oxalyl chloride. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the amine to form the oxamide.
-
Step 1: Formation of Isocyanate
- React 3-chloro-4-methoxyaniline with oxalyl chloride in an inert solvent such as dichloromethane.
- Reaction conditions: Room temperature, under anhydrous conditions.
- Intermediate formed: 3-chloro-4-methoxyphenyl isocyanate.
-
Step 2: Formation of Oxamide
- Add 3-methoxypropylamine to the reaction mixture containing the isocyanate.
- Reaction conditions: Room temperature to slightly elevated temperature, under anhydrous conditions.
- Product formed: N’-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)oxamide.
Industrial Production Methods
Industrial production of N’-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Oxidation: N’-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)oxamide can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agents used.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
N’-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)oxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways.
Materials Science: The compound is explored for its potential use in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is studied for its potential use in industrial processes, such as catalysis and chemical synthesis.
作用機序
The mechanism of action of N’-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)oxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
N’-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)urea: Similar structure but with a urea functional group instead of an oxamide.
N’-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)carbamate: Similar structure but with a carbamate functional group instead of an oxamide.
N’-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)amide: Similar structure but with an amide functional group instead of an oxamide.
Uniqueness
N’-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c1-19-7-3-6-15-12(17)13(18)16-9-4-5-11(20-2)10(14)8-9/h4-5,8H,3,6-7H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRGZWQTYOCXJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1=CC(=C(C=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-nitro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide](/img/structure/B5075502.png)




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B5075536.png)
![1-[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5075543.png)
![4-(azepan-1-yl)-6-ethylthieno[2,3-d]pyrimidine;hydrochloride](/img/structure/B5075553.png)
![N-(3-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5075559.png)
![3-Bromo-5-ethoxy-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde](/img/structure/B5075562.png)
![2-[Methyl-[2-[2-(2,3,6-trimethylphenoxy)ethoxy]ethyl]amino]ethanol;oxalic acid](/img/structure/B5075568.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5075570.png)


